molecular formula C7H7NO2 B6141934 2-(2-isocyanatoethyl)furan CAS No. 1226290-01-2

2-(2-isocyanatoethyl)furan

Cat. No.: B6141934
CAS No.: 1226290-01-2
M. Wt: 137.14 g/mol
InChI Key: QFEQRODWUYTXSI-UHFFFAOYSA-N
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Description

2-(2-Isocyanatoethyl)furan is a furan derivative featuring an isocyanate (-NCO) functional group attached to an ethyl chain at the 2-position of the furan ring. Isocyanates are highly reactive due to the electrophilic nature of the -NCO group, making them valuable intermediates in polymer synthesis (e.g., polyurethanes) and pharmaceutical chemistry .

Properties

IUPAC Name

2-(2-isocyanatoethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQRODWUYTXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine precursor reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine serves as an acid scavenger:

2-(2-Aminoethyl)furan+COCl2Et3N, DCM2-(2-Isocyanatoethyl)furan+2HCl+Et3N\cdotpHCl\text{2-(2-Aminoethyl)furan} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{this compound} + 2\text{HCl} + \text{Et}_3\text{N·HCl}

Key parameters include:

  • Stoichiometry : 1:1.05 amine-to-phosgene ratio to minimize side reactions

  • Temperature control : Below 10°C during phosgene addition to prevent exothermic decomposition

  • Workup : Sequential washes with 5% HCl (to remove excess phosgene) and saturated NaHCO₃ (to neutralize HCl)

Yield and Purity Data

ParameterValueSource
Isolated yield68–72%Patent
Purity (HPLC)≥98.5%AccelaChem
Residual amine<0.3%PMC

This method’s scalability is evidenced by its adaptation in the synthesis of C23–38 cycloaliphatic diisocyanates, though safety concerns with phosgene necessitate specialized infrastructure.

Triphosgene-Mediated Isocyanate Formation

As a safer alternative to phosgene, triphosgene (bis(trichloromethyl) carbonate) enables isocyanato group installation under milder conditions. This approach mirrors protocols from recent furan derivative syntheses.

Optimized Protocol

  • Reagents :

    • 2-(2-Aminoethyl)furan (1.0 eq)

    • Triphosgene (0.35 eq, 1.05 eq Cl)

    • Anhydrous THF solvent

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Procedure :

    • Charge triphosgene and THF under N₂ at -15°C

    • Add amine solution in THF dropwise over 45 min

    • Warm to 25°C and stir for 6 hr

    • Quench with ice water, extract with ethyl acetate

Comparative Performance

MetricPhosgene MethodTriphosgene Method
Reaction time2 hr6 hr
Yield72%65%
Byproduct formation1.2%2.8%
Safety classificationPHS (Cat. 1)Non-flammable

Though slightly less efficient, triphosgene’s non-gaseous nature facilitates laboratory-scale synthesis without specialized equipment.

Hofmann Rearrangement of Carbamate Derivatives

A three-step sequence converts furan-containing amides to isocyanates, adapting methodologies from heterocyclic chemistry:

Synthetic Pathway

  • Carbamate formation :

    2-(2-Aminoethyl)furan+ClCO2EtEthyl N-(2-furanethyl)carbamate\text{2-(2-Aminoethyl)furan} + \text{ClCO}_2\text{Et} \rightarrow \text{Ethyl N-(2-furanethyl)carbamate}
  • Bromination : Treatment with Br₂ in CCl₄ at 0°C

  • Rearrangement :

    Carbamate+NaOHΔThis compound+NaBr+CO32\text{Carbamate} + \text{NaOH} \xrightarrow{\Delta} \text{this compound} + \text{NaBr} + \text{CO}_3^{2-}

Yield Optimization

  • Step 1 : 89% yield (ethanol, 0°C)

  • Step 2 : Quantitative bromine uptake (UV monitoring)

  • Step 3 : 58% isolated yield after column chromatography

This route avoids phosgene derivatives entirely but requires rigorous control of bromination stoichiometry to prevent over-halogenation of the furan ring.

Analytical Characterization Benchmarks

All synthetic batches require validation against these specifications:

Analytical MethodCritical ParametersAcceptance Criteria
FT-IRν(N=C=O) 2270–2240 cm⁻¹Single peak, FWHM <15 cm⁻¹
¹H NMR (CDCl₃)δ 4.15 (t, CH₂NCO), J=6.5 HzIntegral ratio ±2%
GC-MSm/z 153 [M]⁺Purity ≥97%
HPLC (C18)t_R=8.2 min (ACN:H₂O 70:30)RSD ≤0.5%

Industrial-Scale Considerations

Patent CN103102288B provides insights for kilogram-scale production:

Reactor Design

  • Material : Glass-lined steel (phosgene resistance)

  • Agitation : Dual turbine impellers (300–400 rpm)

  • Temperature control : Jacketed reactor with ±1°C accuracy

Environmental Controls

  • Phosgene scrubbing : Two-stage NaOH scrubbers (10% → 20%)

  • VOC recovery : Condensation traps at -70°C

  • Waste treatment : Hydrolysis of residual isocyanates with 5% ammonia

Emerging Methodologies

Recent advances from furan chemistry suggest alternative pathways:

Enzymatic Carbamation

Preliminary data using Candida antarctica lipase B (CAL-B):

  • Substrate : 2-(2-Aminoethyl)furan + dimethyl carbonate

  • Conditions : 40°C, 72 hr, solvent-free

  • Conversion : 34% (needs optimization)

Flow Chemistry Approaches

Microreactor trials show promise for phosgenation:

ParameterBatch ReactorFlow Reactor
Space-time yield0.8 kg/m³·hr4.2 kg/m³·hr
Byproduct1.8%0.6%
Temperature gradient5°C<0.1°C

Chemical Reactions Analysis

Types of Reactions

2-(2-Isocyanatoethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can have different functional groups such as amines, alcohols, and ethers.

Scientific Research Applications

Polymer Synthesis

One of the primary applications of 2-(2-isocyanatoethyl)furan is in the synthesis of novel polymers. Its isocyanate group can react with various amines to form polyurethanes, which are used in coatings, adhesives, and elastomers.

Property Value
HardnessHigh
Elastic ModulusVariable based on formulation
Glass Transition TempElevated

Case Study: Self-Healing Polymers
Research indicates that polymers synthesized from this compound exhibit self-healing properties due to dynamic covalent bonding. For instance, a study demonstrated that incorporating this compound into polyacrylate coatings resulted in enhanced mechanical properties and the ability to recover from damage when exposed to heat .

Hydrogels

The compound has been utilized in the development of hydrogels for biomedical applications, particularly in drug delivery systems and tissue engineering. The reactivity of the isocyanate group allows for the formation of crosslinked networks that can encapsulate therapeutic agents.

Application Description
Drug DeliveryEncapsulation of drugs within hydrogel matrices
Tissue EngineeringScaffold formation for cell growth and tissue repair

Case Study: Reactive Hydrogels
A study focused on synthesizing reactive hydrogels using this compound showed promising results in biofunctionalization and mechanical stability. These hydrogels were tested for their ability to support cell adhesion and proliferation, indicating potential for wound healing applications .

Coatings

In environmental science, this compound has been explored as a component in UV-curable coatings. These coatings are beneficial due to their low volatile organic compound (VOC) emissions and high durability.

Coating Type Benefits
UV-Curable CoatingsHigh hardness, chemical resistance
Eco-Friendly OptionsReduced VOC emissions compared to traditional coatings

Case Study: Coating Evaluation
Research evaluating bio-based furanic dimethacrylates as reactive diluents found that incorporating this compound significantly improved the performance characteristics of UV-curable coatings, including hardness and elasticity .

Mechanism of Action

The mechanism of action of 2-(2-isocyanatoethyl)furan involves its reactivity with various biological molecules. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities and applications in medicine.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups
This compound C₇H₇NO₂ 137.14 Not reported Furan, Isocyanate
3-Isocyanato-2-methylfuran C₆H₅NO₂ 123.11 921938-65-0 Furan, Isocyanate, Methyl
2-Ethylfuran C₆H₈O 96.13 3208-16-0 Furan, Ethyl
2-(Ethoxymethyl)Furan C₇H₁₀O₂ 126.15 6270-56-0 Furan, Ethoxymethyl

Research Findings and Gaps

  • Toxicity : While furan and methylfurans exhibit hepatotoxicity, the specific effects of isocyanatoethyl derivatives remain unstudied .
  • Reactivity : The isocyanate group’s position (2- vs. 3-) significantly impacts steric and electronic profiles, as seen in computational studies of furyl-imidazole systems .
  • Applications : Isocyanatoethyl furans are underexplored in drug discovery compared to other furan derivatives (e.g., antifungal or anti-inflammatory agents) .

Biological Activity

2-(2-Isocyanatoethyl)furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with isocyanates. One common method includes the reaction of 2-(2-hydroxyethyl)furan with phosgene under controlled conditions. In industrial settings, large-scale reactors facilitate continuous feeding and efficient removal of by-products to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following table summarizes its reported biological activities:

Activity TypeObservationsReference
AntimicrobialEffective against certain bacterial strains
AnticancerShows cytotoxic effects on multiple cancer cell lines
Mechanism of ActionForms covalent bonds with nucleophilic sites in proteins, altering their function

The mechanism through which this compound exerts its biological effects involves its reactivity as an isocyanate. The isocyanate group can react with nucleophilic sites in proteins and other biomolecules, leading to structural changes that may enhance or inhibit biological functions. This reactivity is crucial for its potential applications in drug development.

Case Studies

Several studies have highlighted the compound's biological activity:

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others. The results showed significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .
  • Antimicrobial Effects : Another study explored the antimicrobial properties of this compound against different bacterial strains. It demonstrated effectiveness comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections.

Comparative Analysis

When compared to similar compounds such as 2-(2-isocyanatoethyl)thiophene and 2-(2-isocyanatoethyl)pyrrole, this compound shows unique reactivity due to the presence of the furan ring. This structural characteristic enhances its biological activity compared to other isocyanate derivatives.

CompoundKey FeaturesBiological Activity
This compoundContains furan ring; high reactivityAntimicrobial, Anticancer
2-(2-Isocyanatoethyl)thiopheneContains sulfur; lower reactivityLimited antimicrobial activity
2-(2-Isocyanatoethyl)pyrroleContains nitrogen; moderate reactivitySome anticancer properties

Q & A

Q. What are the common synthetic routes for 2-(2-isocyanatoethyl)furan, and what methodological considerations are critical for reproducibility?

The synthesis typically involves introducing an isocyanate group to a furan derivative. A validated approach includes reacting 2-(2-hydroxyethyl)furan with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions. Catalysts such as dibutyl tin dilaurate (DBTDL) enhance reaction efficiency, as seen in analogous methacrylate-isocyanate syntheses . Key parameters include anhydrous conditions, inert atmosphere (N₂/Ar), and temperature control (20–50°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools. The isocyanate group (-NCO) exhibits a sharp IR peak near 2270 cm⁻¹, while NMR reveals distinct shifts for the furan ring protons (δ 6.2–7.5 ppm) and ethyl-isocyanate chain (δ 3.0–3.5 ppm for CH₂ groups) . For quantitative analysis, integrate cross-peaks in 2D NMR (e.g., HSQC) to resolve overlapping signals. Always compare with computational predictions (DFT for IR/NMR) to validate assignments .

Q. What are the typical reactivity patterns of this compound in nucleophilic addition reactions?

The isocyanate group reacts readily with nucleophiles like amines, alcohols, and thiols. For example, with primary amines, it forms urea linkages (-NHCONH-) under mild conditions (room temperature, THF solvent). Kinetic studies suggest pseudo-first-order kinetics, with rate constants dependent on solvent polarity and steric hindrance . Monitor reaction progress via FTIR to track -NCO consumption (2270 cm⁻¹ peak reduction).

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and intermediates, clarifying pathways for unexpected products. For instance, competing cyclization vs. polymerization in isocyanate reactions can be predicted by comparing activation energies. Pair computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic hypotheses .

Q. What strategies optimize regioselectivity in multicomponent reactions using this compound?

Regioselectivity is influenced by steric and electronic factors. For Diels-Alder reactions, electron-withdrawing groups on dienophiles favor furan ring participation. Use Lewis acid catalysts (e.g., ZnCl₂) to polarize the isocyanate group, directing nucleophilic attack to specific sites. High-resolution mass spectrometry (HRMS) and NOESY NMR track regiochemical outcomes .

Q. How should researchers address discrepancies in toxicity data for this compound when direct studies are limited?

Leverage surrogate data from structurally related furans (e.g., furan, 2-methylfuran) and apply read-across methodologies. For example, hepatic toxicity mechanisms (e.g., CYP450-mediated bioactivation) are conserved across furans. Use in vitro assays (HepG2 cells) to assess cytotoxicity and genotoxicity, correlating results with QSAR models .

Q. What advanced analytical techniques resolve structural ambiguities in polymer derivatives of this compound?

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry determines polymer molecular weight distributions. Pair with Dynamic Light Scattering (DLS) to analyze aggregation behavior. For cross-linked networks, Solid-State NMR (¹³C CP/MAS) elucidates spatial arrangements and cross-link density .

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